N-methyl-D-aspartic acid
Overview
Description
N-Methyl-D-aspartic acid (NMDA) is an endogenously generated molecule found in the nervous system and endocrine glands of rats . It is present at low levels in the adenohypophysis, hypothalamus, brain, and testis . NMDA is derived from D-Asp by an S-adenosylmethionine-dependent enzyme also referred to as NMDA synthase . It is an excitatory amino acid neurotransmitter and a selective agonist of the glutamate receptor that regulates Ca 2+ channels . NMDA receptors are involved in the “fine tuning” of synaptic connections in the developing brain .
Molecular Structure Analysis
NMDA is an amino acid derivative that acts as a specific agonist at the NMDA receptor, mimicking the action of glutamate . It has a molecular formula of C5H9NO4 and a molar mass of 147.130 g·mol −1 . The structure of NMDA includes a carboxyl group (-COOH), an amino group (-NH2), and a side chain that contains a methylamino group (-NH-CH3) .
Physical And Chemical Properties Analysis
NMDA appears as white, opaque crystals . It has a melting point of 189 to 190 °C . The log P value is 1.39, indicating its partition coefficient between octanol and water . It is also hygroscopic .
Scientific Research Applications
Neuroprotection and Neurotoxicity
NMDA receptors play a pivotal role in the brain's excitatory neurotransmission, influencing cognitive function and behavior. Kynurenines, metabolites of tryptophan, include quinolinic acid, an NMDA receptor agonist, and kynurenic acid, an antagonist, both of which have implications in neuroprotection and neurotoxicity. Kynurenic acid shows potential as a neuroprotective agent across various experimental settings, while quinolinic acid is recognized for its potent neurotoxic effects, suggesting the modulation of the kynurenine pathway could offer therapeutic targets for neurological disorders (Vámos et al., 2009).
Learning, Memory, and Synaptic Plasticity
NMDA receptor activity is essential for synaptic plasticity, including long-term potentiation (LTP), which underpins learning and memory. The expression mechanisms of LTP, particularly NMDA receptor-dependent LTP, are intensely studied to determine whether the mechanisms are presynaptic or postsynaptic. The majority of evidence supports a postsynaptic mechanism, where NMDA receptor activation facilitates the recruitment and modification of synaptic AMPA receptors (Nicoll, 2003).
Antidepressant Effects
The NMDA receptor-ionophore complex is crucial for learning, memory, and the efficacy of treatments for affective disorders. GLYX-13, an NMDA receptor glycine-site partial agonist, shows promise as a cognitive enhancer and rapid antidepressant without the psychotomimetic side effects typical of NMDA receptor antagonists, indicating the potential for NMDA receptor modulation in depression therapy (Moskal et al., 2014).
Schizophrenia and Cognitive Dysfunction
Hypo-function of NMDA receptors is implicated in the pathophysiology of schizophrenia, affecting cognitive function and behavior. Research on NMDA receptor antagonists and conditions like anti-NMDA receptor encephalitis provides insights into the psychiatric symptoms associated with NMDA receptor dysfunction. The spatial and temporal aspects of NMDA receptor hypofunction in schizophrenia suggest a complex interplay between cortical neurons and receptors, highlighting the need for targeted therapeutic strategies (Nakazawa et al., 2017).
Chronic Pain Management
NMDA receptors are implicated in the induction and maintenance of central sensitization during pain states. The NR2B subunit-containing receptors are of particular interest for their role in nociception, suggesting NR2B-selective antagonists as potential treatments for chronic pain, highlighting the therapeutic potential of targeting specific NMDA receptor subtypes in pain management (Petrenko et al., 2003).
Safety And Hazards
Future Directions
NMDA receptors play a critical role in the modulation of both acute and chronic pain . Research efforts have primarily focused on postsynaptic NMDA receptors, despite findings that presynaptic NMDA receptors can undergo similar plastic changes to their postsynaptic counterparts . A more complete understanding of presynaptic NMDA receptor function and modulation across pain states is needed to shed light on potential new therapeutic treatments for chronic pain .
properties
IUPAC Name |
(2R)-2-(methylamino)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKHZGPKSLGJE-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041082 | |
Record name | N-Methyl-D-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Methyl-D-aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>22.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500421 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-methyl-D-aspartic acid | |
CAS RN |
6384-92-5 | |
Record name | NMDA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6384-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-D-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006384925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-D-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL-D-ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1903B9Q6PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Methyl-D-aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 192 °C | |
Record name | N-Methyl-D-aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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